

# Eflornithine in Neuroblastoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Eflornithine |           |
| Cat. No.:            | B15559929    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **Eflornithine**, also known as  $\alpha$ -difluoromethylornithine (DFMO), in the treatment of neuroblastoma. **Eflornithine** is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often dysregulated in neuroblastoma.[1][2][3] This document summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

#### **Mechanism of Action**

Eflornithine's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell growth and proliferation.[4] In neuroblastoma, particularly in cases with MYCN amplification, ODC is often overexpressed, leading to an accumulation of polyamines that drives tumor growth.[1][5] By inhibiting ODC, Eflornithine depletes intracellular polyamine levels, which in turn can suppress tumor growth and induce senescence.[1][2] Research has also shown that Eflornithine's inhibition of polyamine synthesis can restore the balance of the LIN28/Let-7 pathway, which is involved in regulating cancer stem cells.[2][5]





Click to download full resolution via product page

Diagram 1: Eflornithine's Mechanism of Action in Neuroblastoma.

## **Key Clinical Trial Outcomes**

Recent clinical trials have demonstrated the efficacy of **Eflornithine** as a maintenance therapy for high-risk neuroblastoma (HRNB) patients who have shown at least a partial response to prior multiagent, multimodality therapy. The most significant evidence comes from a comparison of Study 3b (NCT02395666), an investigational arm, with the historical control arm from Study ANBL0032.[6][7][8]



| Trial Identifier                                              | Patient<br>Population                                                                   | Treatment<br>Regimen                                                                       | Key Outcomes                                                                                                        | Citation          |
|---------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------|
| Study 3b<br>(NMTRC003B /<br>NCT02395666)                      | High-Risk Neuroblastoma (HRNB) patients in remission after standard or relapse therapy. | Oral Eflornithine (DFMO) twice daily for up to 2 years. Dosage based on body surface area. | 2-Year Event-<br>Free Survival<br>(EFS): 84%<br>(Stratum 1) 2-<br>Year Overall<br>Survival (OS):<br>97% (Stratum 1) | [4][7][9]         |
| Study ANBL0032<br>(External<br>Control)                       | High-Risk Neuroblastoma (HRNB) patients post- consolidation.                            | Standard of care at the time, including dinutuximab, GM-CSF, IL-2, and cis-retinoic acid.  | Served as the historical benchmark for comparison with Study 3b.                                                    | [6][8]            |
| Comparative Analysis (Study 3b vs. ANBL0032)                  | Propensity<br>score-matched<br>cohorts of HRNB<br>patients.                             | Eflornithine<br>maintenance vs.<br>no Eflornithine<br>maintenance.                         | EFS Hazard Ratio (HR): 0.48 (95% CI: 0.27- 0.85) OS Hazard Ratio (HR): 0.32 (95% CI: 0.15- 0.70)                    | [6][7][8][10][11] |
| Phase II<br>Relapsed/Refract<br>ory<br>Neuroblastoma<br>Trial | Patients (≤ 30.99 years) with relapsed/refracto ry neuroblastoma.                       | Eflornithine (DFMO) in combination with Etoposide.                                         | To evaluate the effectiveness of the combination therapy.                                                           | [12][13][14]      |

# Experimental Protocols Study 3b (NCT02395666): Eflornithine as Maintenance Therapy

• Study Design: A multi-center, open-label, non-randomized, single-arm Phase II trial.[6][7][9]



- Patient Population: Patients with high-risk neuroblastoma in remission following completion of standard upfront or relapse therapy.[4][9]
- Intervention: Oral Eflornithine (DFMO) administered twice daily. The dosage was based on the patient's body surface area (BSA), typically ranging from 500 to 1000 mg/m² per dose.
   [15][16] Treatment continued for a maximum of two years or until disease progression or unacceptable toxicity.[6][7]
- Primary Outcome Measures: Event-Free Survival (EFS) was the major efficacy outcome, with events defined as disease progression, relapse, secondary cancer, or death from any cause.[6][7]
- Secondary Outcome Measures: Overall Survival (OS) was also assessed.[6][7] Safety and tolerability were monitored throughout the study.[16]

## **ANBL0032 (External Control Arm)**

- Study Design: A multi-center, open-label, randomized Phase III trial.[6][8]
- Patient Population: Pediatric patients with high-risk neuroblastoma who had achieved at least a partial response to induction therapy.[6]
- Intervention: The experimental arm, used for comparison, received a combination of dinutuximab, granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-2 (IL-2), and cis-retinoic acid.[6][7]
- Outcome Measures: Data from this trial, specifically from patients who would have been eligible for Study 3b, were used to create a propensity score-matched external control group to compare EFS and OS.[6][8][10]





Click to download full resolution via product page

**Diagram 2:** Simplified Experimental Workflow for Study 3b.



#### **Adverse Events**

The most common adverse reactions (occurring in ≥5% of patients) reported in Study 3b included otitis media, diarrhea, cough, sinusitis, pneumonia, upper respiratory tract infection, conjunctivitis, vomiting, pyrexia, allergic rhinitis, decreased neutrophils, increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST), hearing loss, skin infection, and urinary tract infection.[6][7][10]

#### **Regulatory Status**

On December 13, 2023, the U.S. Food and Drug Administration (FDA) approved **Eflornithine** (brand name IWILFIN™) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy.[6][7][10][11][17] This marked the first FDA approval of a therapy intended to reduce the risk of relapse in this patient population.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Eflornithine for treatment of high-risk neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Iwilfin (eflornithine) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMTRC014: NMTT- Neuroblastoma Maintenance Therapy Trial Using Difluoromethylornithine (DFMO) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. FDA approves effornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]



- 8. ascopubs.org [ascopubs.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Eflornithine Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma -Oncology Data Advisor [oncdata.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Phase II Trial of Eflornithine (DFMO) and Etoposide for Relapsed/Refractory Neuroblastoma [archildrens.org]
- 13. Research Studies and Clinical Trials Search Neuroblastoma: A clinical trial of elfornithine/DFMO and etoposide for relapsed/refractory neuroblastoma - Children's Mercy [childrensmercy.org]
- 14. trials.braintumor.org [trials.braintumor.org]
- 15. beatcc.org [beatcc.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eflornithine in Neuroblastoma: A Comparative Analysis
  of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15559929#cross-study-comparison-of-eflornithineclinical-trial-outcomes-for-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com